![molecular formula C17H16N4S2 B5548940 5-(4-methylphenyl)-4-{[4-(methylthio)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5548940.png)

5-(4-methylphenyl)-4-{[4-(methylthio)benzylidene]amino}-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

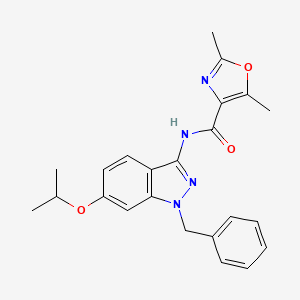

The synthesis of triazole derivatives, including compounds similar to the specified chemical, typically involves multi-step processes. These processes often start with the formation of a basic triazole nucleus followed by subsequent modifications such as condensation with different aldehydes to form Schiff bases, as seen in the synthesis of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives (Singh & Kandel, 2013). These steps are crucial for introducing specific functional groups that define the compound's chemical behavior and properties.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which significantly influences the compound's chemical and physical properties. Spectroscopic methods such as FT-IR, NMR, and sometimes X-ray crystallography are used to confirm the structure of synthesized compounds. For instance, FT-IR and NMR spectroscopic methods were employed to confirm the structure of related triazole compounds (Panicker et al., 2015).

Chemical Reactions and Properties

Triazole compounds undergo various chemical reactions, including condensation, cyclization, and addition reactions, to form a wide range of derivatives with diverse chemical properties. These reactions are often influenced by the presence of functional groups in the triazole nucleus and the conditions under which the reactions are carried out (Jubie et al., 2011).

Physical Properties Analysis

The physical properties of triazole derivatives, such as melting point, solubility, and crystallinity, are determined by their molecular structure. These properties are essential for understanding the compound's stability, formulation potential, and suitability for various applications. The physical properties are typically assessed using methods like melting point determination and solubility tests.

Chemical Properties Analysis

The chemical properties of triazole derivatives are defined by their reactivity, which is influenced by the triazole ring and the substituents attached to it. These compounds exhibit a range of chemical behaviors, including the ability to act as ligands in coordination chemistry, their use in the synthesis of polymers, and their potential as corrosion inhibitors due to their ability to form stable complexes with metals (Chauhan et al., 2019).

Applications De Recherche Scientifique

Antimicrobial Applications

Research indicates that derivatives of 1,2,4-triazole exhibit significant antimicrobial activities. For instance, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives showing good to moderate activities against various microorganisms, highlighting the potential of these compounds in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010). Similarly, Rajurkar et al. (2016) achieved the synthesis of 1,2,4-triazole-3-thiol derivatives with significant in-vivo antibacterial and antifungal activities, underlining their broad-spectrum antimicrobial properties (Rajurkar, Deshmukh, & Sonawane, 2016).

Corrosion Inhibition

Another significant application of triazole derivatives is in the field of corrosion inhibition. Gece and Bilgiç (2012) explored the relationship between molecular structures of certain inhibitors, including triazole derivatives, and their efficiency in preventing zinc corrosion in acidic mediums. Their findings support the potential of these compounds in developing effective corrosion inhibitors (Gece & Bilgiç, 2012).

Synthetic Methodologies

There's also significant interest in the synthesis of novel triazole derivatives for further research and application development. Singh and Kandel (2013) reported on the synthesis of basic triazole nucleus compounds, potentially paving the way for new drug development or other applications requiring triazole frameworks (Singh & Kandel, 2013).

Propriétés

IUPAC Name |

3-(4-methylphenyl)-4-[(4-methylsulfanylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4S2/c1-12-3-7-14(8-4-12)16-19-20-17(22)21(16)18-11-13-5-9-15(23-2)10-6-13/h3-11H,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONTBMGJFNYXNLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methylphenyl)-4-[(4-methylsulfanylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3S*,4R*)-1-(2-fluorobenzoyl)-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5548863.png)

![(4aS*,7aR*)-1-[(2-methoxy-5-pyrimidinyl)carbonyl]-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5548871.png)

![2-[4-(2-pyridinyl)-1-piperazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5548878.png)

![2-[8-(1-azepanyl)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide](/img/structure/B5548898.png)

![N-[4-(2-chloro-4-nitrophenoxy)phenyl]acetamide](/img/structure/B5548906.png)

![N-[2-(benzylthio)ethyl]-5-cyclopropyl-1,3,4-oxadiazol-2-amine](/img/structure/B5548911.png)

![1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-piperidinecarboxamide](/img/structure/B5548912.png)

![N-[5-oxo-2-(2-thienyl)-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide](/img/structure/B5548917.png)

![1-(6-{3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyridin-3-yl)ethanone](/img/structure/B5548928.png)

![4-[1-(2,5-dimethyl-3-furoyl)piperidin-3-yl]benzoic acid](/img/structure/B5548945.png)